Cellulose, carboxymethyl ether, sodium salt

Description

Cellulose, carboxymethyl ether, sodium salt (commonly termed sodium carboxymethyl cellulose, CMC or NaCMC) is an anionic, water-soluble cellulose derivative. It is synthesized via a two-step process:

Alkalization: Cellulose reacts with sodium hydroxide to form alkali cellulose.

Carboxymethylation: The alkali cellulose reacts with monochloroacetic acid (MCA) or its sodium salt, substituting hydroxyl groups (-OH) on the C2, C3, or C6 positions of glucose units with carboxymethyl (-CH₂COO⁻Na⁺) groups .

Properties

IUPAC Name |

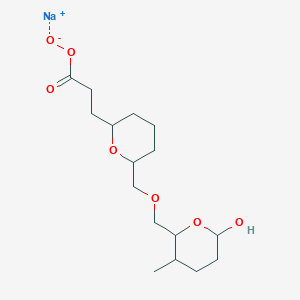

sodium;3-[6-[(6-hydroxy-3-methyloxan-2-yl)methoxymethyl]oxan-2-yl]propaneperoxoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28O7.Na/c1-11-5-7-15(17)22-14(11)10-20-9-13-4-2-3-12(21-13)6-8-16(18)23-19;/h11-15,17,19H,2-10H2,1H3;/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLWIZAOMRPAMFS-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(OC1COCC2CCCC(O2)CCC(=O)O[O-])O.[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H27NaO7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Steps

-

Alkalization : Dry cellulose is suspended in 80% ethanol, treated with NaOH (solid-liquid ratio 1:1–3) at 35°C for 1–3 hours.

-

Etherification : Sodium chloroacetate (mass ratio 1:0.8–1.6 to cellulose) is added, and the mixture is heated to 60–80°C for 3–5 hours.

-

Neutralization and Purification : The product is neutralized with glacial acetic acid, washed with 90% ethanol, and vacuum-dried.

Critical Parameters

Advanced Methods for Food-Grade and Low-Viscosity CMC

Food and pharmaceutical applications demand high-purity CMC with controlled viscosity. CN101548733A and CN104387477A detail optimized protocols for low-viscosity, high-purity CMC:

Low-Viscosity Synthesis via Hydrogen Peroxide Treatment

-

Alkalization : Wood pulp cellulose (degree of polymerization 300–1800) is treated with 47–52% NaOH and 92–96% ethanol in a kneader at 20–40°C for 50–90 minutes.

-

Viscosity Reduction : Hydrogen peroxide (0.3–1.5% of cellulose mass) is added to depolymerize cellulose chains, reducing viscosity.

-

Etherification : MCA (65–75% in ethanol) is introduced at 75–80°C for 50–100 minutes, followed by neutralization with HCl and washing with ethanol-hydrogen peroxide mixtures.

Product Specifications

| Property | Embodiment 1 | Embodiment 2 |

|---|---|---|

| Viscosity (MPa·s) | 48 | 22 |

| Substitution degree | 0.80 | 0.83 |

| Purity (%) | 99.5 | 99.1 |

| Acid resistance (%) | 88 | 86 |

Novel Approaches: Foamed CMC for Specialized Applications

Recent research explores CMC’s use in foamed materials for metal ion encapsulation. Royal Society Open Science (2025) reports a nitric acid-mediated foaming method:

Preparation Mechanism

-

Hydrolysis : Nitric acid hydrolyzes cellulose chains, generating reducible terminal groups at glucose C1 positions.

-

Oxidation and Gas Formation : Concentrated nitric acid oxidizes terminal groups, releasing gases (e.g., NOx) that foam the matrix during drying.

-

Stabilization : The foamed structure stabilizes upon solvent evaporation, forming a porous material capable of metal ion loading.

Advantages Over Traditional Methods

-

Eliminates need for synthetic foaming agents

Comparative Analysis of Industrial Processes

Challenges and Optimization Strategies

Substitution Degree Control

The degree of substitution (DS) dictates CMC’s solubility and viscosity. DS is maximized by:

Chemical Reactions Analysis

Types of Reactions: Cellulose, carboxymethyl ether, sodium salt undergoes various chemical reactions, including substitution, oxidation, and reduction . The carboxymethyl groups in the compound make it reactive towards nucleophiles and electrophiles, allowing it to participate in a wide range of chemical transformations .

Common Reagents and Conditions: Common reagents used in the reactions of sodium carboxymethyl cellulose include sodium hydroxide, chloroacetic acid, and various oxidizing and reducing agents . The reaction conditions, such as temperature, pH, and solvent system, are carefully controlled to achieve the desired reaction outcomes .

Major Products: The major products formed from the reactions of sodium carboxymethyl cellulose depend on the specific reaction conditions and reagents used. For example, oxidation reactions can produce carboxylated derivatives, while substitution reactions can introduce various functional groups into the cellulose backbone .

Scientific Research Applications

Pharmaceuticals

Drug Delivery Systems

- CMC is widely used in the formulation of controlled-release drug delivery systems. Its ability to form gels in aqueous solutions allows for the sustained release of active pharmaceutical ingredients (APIs). Studies have shown that CMC-based hydrogels can effectively encapsulate drugs, enhancing bioavailability and therapeutic efficacy.

Table 1: Summary of CMC Applications in Pharmaceuticals

| Application | Description | Reference |

|---|---|---|

| Controlled Drug Release | Sustained release formulations for various APIs | |

| Tablet Binder | Enhances tablet hardness and disintegration | |

| Stabilizer in Suspensions | Maintains uniform dispersion of solid particles |

Food Industry

Food Additive

- CMC is commonly used as a food additive (E466) due to its thickening and stabilizing properties. It is employed in products such as ice cream, salad dressings, and sauces to improve texture and prevent separation.

Table 2: CMC Applications in Food Products

| Food Product | Functionality | Reference |

|---|---|---|

| Ice Cream | Improves texture and prevents ice crystal formation | |

| Sauces | Stabilizes emulsions and enhances viscosity | |

| Gluten-Free Products | Acts as a binder to improve texture |

Cosmetics and Personal Care

Thickening Agent

- In cosmetics, CMC serves as a thickener and stabilizer in creams, lotions, and gels. Its ability to retain moisture makes it valuable in skin care formulations.

Table 3: CMC Applications in Cosmetics

| Cosmetic Product | Functionality | Reference |

|---|---|---|

| Facial Creams | Provides viscosity and enhances skin feel | |

| Hair Conditioners | Improves spreadability and detangling properties | |

| Toothpaste | Acts as a binder and thickener |

Biomedical Applications

Tissue Engineering

- CMC has been explored as a scaffold material for tissue engineering due to its biocompatibility and ability to support cell adhesion and proliferation.

Table 4: CMC Applications in Biomedical Research

| Application | Description | Reference |

|---|---|---|

| Tissue Scaffolds | Supports cell growth for regenerative medicine | |

| Drug Delivery Systems | Used for localized delivery of therapeutic agents |

Case Study 1: Controlled Drug Release Using CMC Hydrogels

A study investigated the use of CMC-based hydrogels for the controlled release of metformin hydrochloride. The results indicated that the hydrogels could sustain drug release over an extended period while maintaining the drug's stability.

Case Study 2: CMC in Gluten-Free Bread

Research demonstrated that incorporating CMC into gluten-free bread formulations improved dough handling properties and enhanced the final product's texture. This application addresses the challenges faced by individuals with gluten intolerance.

Mechanism of Action

The mechanism of action of cellulose, carboxymethyl ether, sodium salt is primarily based on its ability to form viscous solutions and hydrogels . The carboxymethyl groups in the compound interact with water molecules, leading to the formation of a gel-like structure . This property is exploited in various applications, such as drug delivery and wound healing, where the compound provides a controlled release of active ingredients and maintains a moist environment .

Comparison with Similar Compounds

Research Findings and Performance Data

Biological Activity

Cellulose, carboxymethyl ether, sodium salt , commonly known as sodium carboxymethyl cellulose (Na-CMC) , is a cellulose derivative widely used in various industries, including food, pharmaceuticals, and cosmetics. Its unique properties stem from the introduction of carboxymethyl groups into the cellulose backbone, enhancing its solubility and functional characteristics. This article delves into the biological activity of Na-CMC, highlighting its effects on health and its applications based on recent research findings.

Chemical Structure and Properties

Na-CMC is synthesized by the etherification of cellulose with sodium monochloroacetate. The general formula for Na-CMC is represented as:

where . The degree of substitution (DS) affects its solubility and viscosity, with higher DS values leading to increased solubility and decreased viscosity in concentrated solutions .

Table 1: Properties of Sodium Carboxymethyl Cellulose

| Property | Value |

|---|---|

| Molecular Weight | Varies based on DS |

| Solubility | Water-soluble |

| Viscosity | Depends on concentration and DS |

| Degree of Substitution | Typically ranges from 0.5 to 1.5 |

Effects on Gut Microbiota

Recent studies have indicated that Na-CMC can alter gut microbiota composition. It has been reported to promote gut inflammation and obesity in animal models. Specifically, a study highlighted that Na-CMC intake led to significant changes in the microbial community structure, which may contribute to metabolic disorders .

Safety Assessment

The European Food Safety Authority (EFSA) has evaluated the safety of Na-CMC as a food additive. The panel concluded that Na-CMC is not absorbed intact in the gastrointestinal tract and is excreted unchanged in feces. Acute toxicity studies indicated low toxicity levels; however, concerns were raised regarding its effects on gut health when consumed in high amounts .

Enzyme Interactions

Na-CMC serves as a substrate for cellulase enzymes, particularly endoglucanases. Its structure facilitates enzyme action by creating amorphous sites conducive to hydrolysis. This property makes it valuable in studies aimed at improving cellulosic ethanol production . The interaction between Na-CMC and cellulases can be quantified using assays that measure glucose release during enzymatic reactions.

Case Studies

- Gut Health Study : A study involving mice showed that dietary inclusion of Na-CMC resulted in increased gut inflammation markers compared to control groups. This suggests a potential adverse effect on gut health when consumed excessively .

- Enzymatic Activity : Research has demonstrated that Na-CMC enhances the activity of certain cellulases, leading to improved efficiency in biomass conversion processes for biofuels .

Applications in Pharmaceuticals

Na-CMC is utilized as a thickening agent and stabilizer in pharmaceutical formulations. Its ability to improve drug solubility and stability makes it an essential excipient in various dosage forms such as suspensions and emulsions. Additionally, it aids in reducing unpleasant tastes of medications .

Table 2: Applications of Sodium Carboxymethyl Cellulose

| Application Area | Specific Uses |

|---|---|

| Food Industry | Thickener, stabilizer |

| Pharmaceutical | Drug formulation excipient |

| Cosmetics | Emulsifier, thickening agent |

| Biomedical | Wound dressings, drug delivery systems |

Q & A

Q. What experimental parameters control the degree of substitution (DS) during CMC synthesis?

The DS is influenced by reaction time, temperature, molar ratios of NaOH and sodium chloroacetate, and cellulose source. For example, optimizing NaOH concentration (40–50% w/w) and reaction temperature (50–70°C) ensures efficient etherification . Post-synthesis, neutralization with HCl and washing with ethanol removes unreacted reagents, while FT-IR or titration confirms DS (typically 0.2–1.5) .

Q. Which analytical methods are most reliable for characterizing DS and purity in CMC?

- Titration : Acid-base titration quantifies free carboxyl groups to calculate DS .

- FT-IR : Peaks at 1,600 cm⁻¹ (carboxylate) and 1,420 cm⁻¹ (C–O–C) confirm substitution .

- SEM/TEM : Morphological analysis (e.g., fiber structure in kapok-derived CMC vs. commercial standards) identifies impurities .

- ICP-OES : Measures sodium content (6.6–10.8%) to validate compliance with pharmacopeial standards .

Advanced Research Questions

Q. How can researchers resolve discrepancies in solubility data for CMC across solvents?

Solubility depends on DS, pH, and solvent polarity. High-DS CMC (>0.6) dissolves readily in water due to enhanced ionic interactions, while low-DS forms require alkaline conditions. In organic solvents (e.g., ethanol/acetone mixtures), solubility decreases due to reduced dielectric constant. Pre-dispersing CMC in cold water minimizes lump formation . Contradictory reports often arise from unaccounted variables like residual sodium glycolate (quantified via HPLC) or batch-to-batch DS variations .

Q. What methodologies optimize CMC-based hydrogels for controlled drug delivery?

- Crosslinking : Use epichlorohydrin or divalent ions (Ca²⁺) to tune mesh size and swelling ratio .

- Rheology : Dynamic oscillatory tests (storage modulus > loss modulus) ensure structural stability under physiological conditions .

- Drug Loading : Electrostatic interactions between anionic CMC and cationic drugs (e.g., doxorubicin) enhance encapsulation efficiency. Validate release kinetics via Franz diffusion cells .

Q. How to address conflicting rheological data in CMC studies under varying ionic strengths?

Ionic strength inversely affects CMC viscosity due to charge shielding. For example, 1% CMC in deionized water may exhibit 2,000–4,000 cP viscosity, but adding NaCl (0.1 M) reduces it by 30–50% . Discrepancies arise from inconsistent shear rates (use rotational viscometers at 25°C) or unstandardized DS. Report ionic strength and DS explicitly to enable cross-study comparisons .

Q. What strategies ensure biocompatibility of CMC in biomedical applications?

- Purification : Dialysis (MWCO 12–14 kDa) removes residual monomers and sodium glycolate .

- Cytotoxicity Assays : Test fibroblast viability (e.g., MTT assay) at 0.1–2% w/v concentrations .

- In Vivo Testing : Assess inflammatory response in rodent models; CMC with DS 0.7–1.0 shows minimal toxicity in peritoneal adhesion studies .

Q. How to analyze sodium glycolate content in CMC, and why is it critical for pharmaceutical use?

Sodium glycolate, a byproduct of incomplete etherification, can alter CMC’s rheology and biocompatibility. Quantify it via:

- HPLC : Using a C18 column and UV detection at 210 nm .

- Colorimetric Assay : React with 2,7-dihydroxynaphthalene in sulfuric acid, measure absorbance at 540 nm . Pharmacopeial limits (e.g., USP) restrict glycolate to <0.4% to prevent adverse effects in oral formulations .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.